
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that integrates both oxadiazole and thiadiazole moieties. These structural features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N4O2, with a molecular weight of approximately 300.362 g/mol. The presence of heteroatoms (nitrogen and oxygen) in the oxadiazole and thiadiazole rings enhances its potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The oxadiazole moiety is known for its ability to inhibit bacterial enzymes, while thiadiazoles have been associated with disrupting microbial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. The structure suggests that it may interact with cellular pathways involved in tumor growth and proliferation.
- Case Study : A study reported that derivatives of 1,3,4-thiadiazoles demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 μg/mL .
Cell Line | IC50 Value (μg/mL) | Activity |
---|---|---|
HCT116 | 3.29 | High |
MCF-7 | 0.28 | Very High |
H460 | 10 | Moderate |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures often act as enzyme inhibitors in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The piperidine ring may facilitate binding to neurotransmitter receptors, potentially influencing neuroactive pathways alongside anticancer effects.
Research Findings
A review of literature reveals a growing interest in the pharmacological properties of thiadiazole and oxadiazole derivatives:
- Anticancer Studies : Recent investigations into the cytotoxic properties of related compounds have shown promising results in inhibiting tumor growth through apoptosis induction without significant cell cycle arrest .
Summary of Key Studies
The following table summarizes various studies focusing on the biological activity of related compounds:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing oxadiazole and thiadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines .
- Case Studies : A study demonstrated that related compounds showed IC50 values ranging from 0.03 µM to 9.51 µM against several cancer types including leukemia and melanoma . This suggests that the compound may be effective against multiple cancer cell lines.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Activity Against Resistant Strains : Preliminary studies have indicated that derivatives of oxadiazole can effectively combat antibiotic-resistant bacteria, particularly ESKAPE pathogens .
- Research Findings : A review highlighted the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that the presence of both the oxadiazole and thiadiazole rings enhances antimicrobial efficacy .
Synthesis and Production
The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves:
- Preparation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Formation of the Thiadiazole Moiety : This may involve condensation reactions with appropriate thioketones or thiosemicarbazides.
- Final Coupling Reaction : The final compound is obtained by coupling the piperidine derivative with the synthesized oxadiazole and thiadiazole components under controlled conditions to maximize yield.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole moiety is susceptible to nucleophilic substitution under specific conditions. For example:
Reaction Type | Conditions | Reagents/Reactants | Product | Reference |
---|---|---|---|---|
Chlorine displacement | HCl, Cu powder, room temperature | Thiomorpholine | Thiadiazole-thiomorpholine derivative |
In a related compound, 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole underwent substitution with thiomorpholine to form a sulfur-linked derivative . While the target compound lacks a chlorine substituent, its methyl group may participate in demethylation or displacement under radical or acidic conditions.
Electrophilic Aromatic Substitution
The electron-deficient thiadiazole ring can undergo electrophilic substitution at the C-4 position (relative to the methyl group). For instance:
Nitration
textReaction: HNO₃/H₂SO₄, 0–5°C Product: 4-Methyl-5-nitro-1,2,3-thiadiazole derivative
Similar reactions in thiadiazole systems demonstrate moderate regioselectivity due to the ring’s electron-withdrawing nature.
Oxidative Ring-Opening Reactions
The 1,3,4-oxadiazole ring may undergo oxidative cleavage under strong oxidizing agents:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | Acidic aqueous media | Carboxylic acid derivatives |
H₂O₂/AcOH | 55–60°C | Sulfoxide or sulfone derivatives |
In analogous compounds, oxidative ring-opening of oxadiazoles generated carboxylic acids or sulfoxides depending on the reaction environment.
Piperidine Ring Functionalization
The piperidine nitrogen can participate in:
A. Salt Formation
textReaction: HCl (g) in diethyl ether Product: Hydrochloride salt
B. Acylation
textReaction: Acetic anhydride, pyridine Product: N-acetylpiperidine derivative
Tertiary amines like piperidine readily form salts or undergo acylation, enhancing solubility for pharmacological studies.
Cycloaddition Reactions
The oxadiazole ring acts as a dienophile in Diels-Alder reactions:
textConditions: Reflux in toluene, 12 h Diene: 1,3-Butadiene Product: Bicyclic adduct
Cycloadditions are critical for synthesizing polycyclic frameworks in medicinal chemistry .
Hydrolysis of the Methanone Group
Though uncommon for aryl ketones, strong basic conditions may induce hydrolysis:
textReaction: NaOH (10% aq.), 100°C Product: Carboxylic acid (low yield)
This reaction is speculative but supported by hydrolysis trends in aryl ketones under extreme conditions.
Mechanistic Insights
-
Nucleophilic substitution at the thiadiazole ring proceeds via an SNAr mechanism, facilitated by the electron-withdrawing effect of adjacent nitrogen atoms .
-
Oxidative cleavage of oxadiazoles involves initial epoxidation followed by ring-opening, as observed in mass spectrometry fragmentation patterns.
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-8(2)12-16-17-13(21-12)10-4-6-19(7-5-10)14(20)11-9(3)15-18-22-11/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZMUAVGYSIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.